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Compound of Interest
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Cat. No.: B594830 Get Quote

A Structural Showdown: The gp120 C4 Domain
in Lentiviruses
A comparative guide for researchers on the structural nuances of the lentiviral entry machinery.

The C4 domain of the gp120 envelope glycoprotein is a critical component in the lentiviral entry

process, playing a pivotal role in the interaction with the host cell receptor, CD4.[1][2][3] Its

structural integrity and conformational dynamics are paramount for viral infectivity, making it a

key target for therapeutic and vaccine development. This guide provides a structural

comparison of the gp120 C4 domain across different lentiviruses, supported by experimental

data and methodologies.

At a Glance: Comparative Structural Features of the
gp120 C4 Domain
The following table summarizes key structural features of the gp120 C4 domain in well-

characterized lentiviruses: HIV-1, HIV-2, and SIV. While sequence homology exists, notable

structural differences influence receptor binding and antibody recognition.
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Feature HIV-1 HIV-2 SIV
Key
References

PDB ID

(Example)

1GC1 (core

gp120-CD4-Fab)

5MA4 (core

gp120-CD4)

2BF1

(unliganded core

gp120)

[1][4][5]

CD4 Binding

High affinity,

primarily

electrostatic with

van der Waals

interactions and

hydrogen bonds.

[2]

Shares core

interactions with

CD4, but with

differences in

loop

conformations.[5]

Similar to HIV-1,

but with lineage-

specific

differences in the

inner domain

influencing CD4

binding.[6]

[2][5][6]

Key Residues for

CD4 Interaction

Trp-427 is

critical.[7] Asp-

368 is also

important.

D386 (equivalent

to HIV-1 D368) is

involved in CD4

binding.[5]

Equivalent

residues to those

in HIV-1 are

involved in CD4

contact.[8]

[5][7][8]

Conformational

Changes upon

CD4 Binding

Significant

conformational

changes,

exposing the co-

receptor binding

site.[1][9]

CD4 binding

induces

conformational

changes.

Undergoes

substantial

reorganization

upon CD4

binding.[9]

[1][9]

Structural Notes

The CD4 binding

site is a

discontinuous

structure formed

by residues from

different regions,

with a significant

contribution from

the C4 domain.

[7]

The overall

structure is

similar to HIV-1

gp120 despite

sequence

divergence. Loop

D, which

contacts CD4,

differs

significantly.[5]

The unliganded

structure shows

notable

differences from

the CD4-bound

HIV-1 structure.

[8][9]

[5][7][8][9]
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Diving Deeper: Experimental Methodologies
The structural elucidation of the gp120 C4 domain relies on a combination of high-resolution

imaging and biophysical techniques.

Key Experimental Protocols
1. X-Ray Crystallography: This is the gold standard for obtaining high-resolution atomic

structures.

Protein Expression and Purification: A truncated core of the gp120 protein, often with

variable loops removed and deglycosylated, is expressed in a suitable system (e.g.,

mammalian cells).[1] For liganded structures, it is co-crystallized with a soluble form of CD4

(sCD4) and/or a stabilizing antibody fragment (Fab).[1][5]

Crystallization: The purified protein complex is subjected to extensive crystallization

screening under various conditions (e.g., pH, precipitant concentration).[1][5]

Data Collection and Structure Determination: Crystals are cryo-cooled and diffraction data

are collected at a synchrotron source. The structure is then solved using molecular

replacement with known homologous structures as search models.[4][5]

2. Cryo-Electron Microscopy (Cryo-EM): This technique is increasingly used to visualize the

structure of the larger, more complete Env trimer in a near-native state.

Sample Preparation: The purified Env trimer is applied to an EM grid and rapidly frozen in

vitreous ice.

Data Acquisition: Thousands of images of individual particles are collected using a

transmission electron microscope.

Image Processing and 3D Reconstruction: The particle images are aligned and averaged to

generate a high-resolution 3D map of the protein.

3. Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): This method provides

insights into the conformational dynamics and solvent accessibility of different protein regions.
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Deuterium Labeling: The protein is incubated in a D₂O buffer for varying amounts of time,

allowing for the exchange of backbone amide hydrogens with deuterium.

Quenching and Digestion: The exchange reaction is quenched by lowering the pH and

temperature. The protein is then rapidly digested into smaller peptides.

Mass Spectrometry: The mass of the peptides is measured by mass spectrometry. An

increase in mass corresponds to the uptake of deuterium, indicating that the region is

solvent-exposed and/or conformationally flexible.

Visualizing the Science
To better understand the workflows and molecular interactions discussed, the following

diagrams are provided.

Protein Production & Purification

Structure Determination

Data Analysis & Comparison

gp120 Gene Expression
(e.g., mammalian cells)

Protein Purification
(Affinity Chromatography)

Complex Formation
(with sCD4, Fab)

HDX-Mass Spectrometry

X-Ray Crystallography

Cryo-Electron Microscopy 3D Structural Model Structural Comparison
(HIV-1 vs HIV-2 vs SIV)

Click to download full resolution via product page

Caption: Experimental workflow for determining and comparing gp120 structures.
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Caption: Role of the C4 domain in the HIV entry signaling cascade.

Conservation and Divergence: An Evolutionary
Perspective
Sequence alignments reveal that while certain motifs within the C4 domain are conserved

across lentiviruses, pointing to a common structural and functional framework, significant

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b594830?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


variability exists.[10][11] This is particularly evident in the loops and surface-exposed residues,

which are subject to immune pressure.

The core of the C4 domain, which contributes to the CD4 binding pocket, tends to be more

conserved. For instance, two short motifs in the C2 and C5 regions, which are part of an

antiparallel β-sheet in the gp120 inner domain, are conserved across lentiviruses.[10] This

structural conservation underscores the fundamental role of this region in the viral lifecycle.

However, even within this conserved framework, subtle changes in amino acid composition and

loop conformation, as seen between HIV-1 and HIV-2, can have significant impacts on receptor

affinity and immunogenicity.[5]

Concluding Remarks
The gp120 C4 domain represents a fascinating example of molecular adaptation, balancing the

need for a conserved receptor-binding function with the imperative of immune evasion.

Understanding the structural similarities and differences in this domain across various

lentiviruses is crucial for the development of broadly effective antiviral strategies. The

methodologies outlined here provide a roadmap for researchers seeking to further unravel the

complexities of lentiviral entry and to exploit this knowledge for the design of novel inhibitors

and immunogens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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